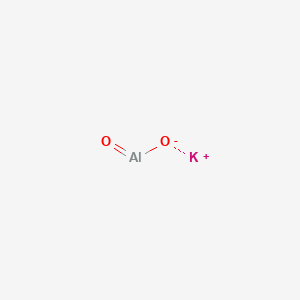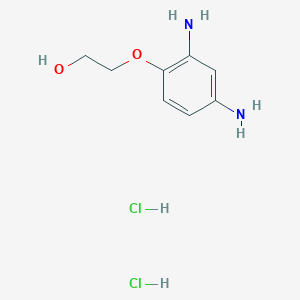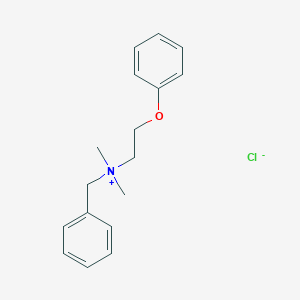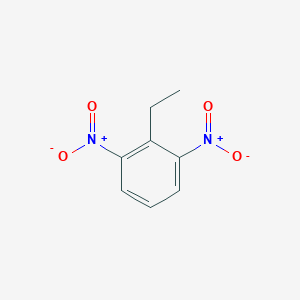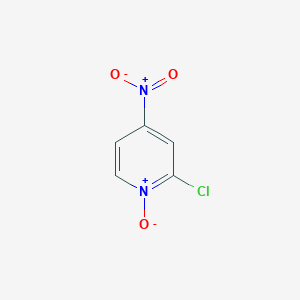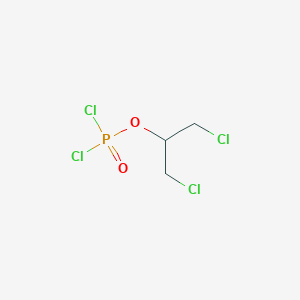
Phosphorodichloridic acid, 2-chloro-1-(chloromethyl)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodichloridic acid, 2-chloro-1-(chloromethyl)ethyl ester, also known as CPCM, is a chemical compound widely used in scientific research as a reagent for the synthesis of various organic compounds. It is a colorless liquid with a pungent odor, and its molecular formula is C3H5Cl3O2P.
Mecanismo De Acción
Phosphorodichloridic acid, 2-chloro-1-(chloromethyl)ethyl ester acts as an acylating agent, which means it can add an acyl group to a molecule. It can react with various nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters. The reaction between this compound and a nucleophile is usually catalyzed by a base such as triethylamine. The reaction mechanism involves the formation of an intermediate, which is then attacked by the nucleophile.
Biochemical and Physiological Effects:
This compound is not used in drug development, and there is limited information available on its biochemical and physiological effects. However, it is known to be a toxic and irritant compound that can cause skin and eye irritation. It is also a respiratory irritant and can cause respiratory distress if inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phosphorodichloridic acid, 2-chloro-1-(chloromethyl)ethyl ester has several advantages for lab experiments. It is a versatile reagent that can be used for the synthesis of various organic compounds. It is also relatively easy to synthesize and has a high yield. However, this compound is a toxic and irritant compound, and precautions should be taken when handling it. It is also a moisture-sensitive compound and should be stored in a dry environment.
Direcciones Futuras
There are several future directions for the use of Phosphorodichloridic acid, 2-chloro-1-(chloromethyl)ethyl ester in scientific research. One direction is the synthesis of new biologically active compounds using this compound as a reagent. Another direction is the use of this compound in the synthesis of new materials such as polymers and resins. This compound can also be used in the development of new analytical methods for the detection of various compounds. Finally, the toxicity and irritancy of this compound can be further studied to determine its potential use as a chemical warfare agent.
Métodos De Síntesis
Phosphorodichloridic acid, 2-chloro-1-(chloromethyl)ethyl ester can be synthesized by reacting 2-chloroethanol with phosphorus oxychloride in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature, and the product is obtained by distillation. The yield of this compound is usually high, and the purity can be improved by further purification methods such as recrystallization.
Aplicaciones Científicas De Investigación
Phosphorodichloridic acid, 2-chloro-1-(chloromethyl)ethyl ester is widely used in scientific research as a reagent for the synthesis of various organic compounds such as esters, amides, and ethers. It is also used as a crosslinking agent for polymers and as a curing agent for epoxy resins. This compound can be used in the synthesis of biologically active compounds such as antitumor agents, antimicrobial agents, and anti-inflammatory agents.
Propiedades
IUPAC Name |
1,3-dichloro-2-dichlorophosphoryloxypropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl4O2P/c4-1-3(2-5)9-10(6,7)8/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKDWDMKCJMZMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)OP(=O)(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl4O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451363 |
Source


|
| Record name | Phosphorodichloridic acid, 2-chloro-1-(chloromethyl)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13674-85-6 |
Source


|
| Record name | Phosphorodichloridic acid, 2-chloro-1-(chloromethyl)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


